molecular formula C9H10N2O3 B2654223 2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid CAS No. 2225136-95-6

2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid

Cat. No.: B2654223
CAS No.: 2225136-95-6
M. Wt: 194.19
InChI Key: FFSVSEGXPNZITR-UHFFFAOYSA-N
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Description

2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a tetrahydro ring and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedländer reaction, which involves the condensation of 2-aminonicotinaldehydes with ketones, can be employed to synthesize naphthyridine derivatives . Additionally, catalytic hydrogenation and cyclization reactions are often utilized to achieve the desired tetrahydro structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process . These methods not only reduce reaction times but also minimize the use of hazardous reagents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Reaction conditions often involve refluxing in solvents like ethanol or acetic acid to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated naphthyridines, and various substituted naphthyridine compounds. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridine and 1,6-naphthyridine. These compounds share the naphthyridine core structure but differ in the position of nitrogen atoms and additional functional groups .

Uniqueness

What sets 2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid apart is its unique combination of a tetrahydro ring and a carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-1,8-naphthyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-7-4-6(9(13)14)5-2-1-3-10-8(5)11-7/h4H,1-3H2,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSVSEGXPNZITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)NC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225136-95-6
Record name 2-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid
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